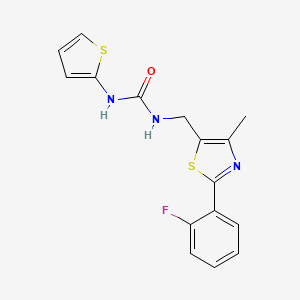

1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea

Description

1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features a thiazole ring, a fluorophenyl group, and a thiophene moiety

Properties

IUPAC Name |

1-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3OS2/c1-10-13(9-18-16(21)20-14-7-4-8-22-14)23-15(19-10)11-5-2-3-6-12(11)17/h2-8H,9H2,1H3,(H2,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHUFAVXWKFFID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis with α-Halo Ketones

The 2-(2-fluorophenyl)-4-methylthiazole scaffold is synthesized via Hantzsch cyclization, leveraging α-bromo ketones and thiourea derivatives.

Representative Procedure :

- Synthesis of 2-bromo-1-(2-fluorophenyl)propan-1-one :

- Cyclization with Thiourea :

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 80°C (reflux) |

| Solvent | Ethanol |

| Yield | 78% |

| Purity (HPLC) | >95% |

Mechanistic Insight :

Thiourea’s sulfur nucleophile attacks the α-carbon of the bromo ketone, followed by cyclodehydration to form the thiazole ring. The methyl group at position 4 originates from the propan-1-one precursor, while the 2-fluorophenyl group derives from the aryl ketone.

Functionalization to 5-(Bromomethyl)thiazole

Urea Bond Formation: Coupling Strategies

Isocyanate-Amine Coupling

Reaction of 5-(aminomethyl)-2-(2-fluorophenyl)-4-methylthiazole with thiophen-2-yl isocyanate achieves the urea linkage:

Procedure :

- Add thiophen-2-yl isocyanate (1.1 eq) dropwise to a stirred solution of the thiazole amine (1.0 eq) in anhydrous THF at 0°C.

- Warm to room temperature and stir for 6 h.

- Purify via silica chromatography (EtOAc/hexane) to isolate the urea product (62% yield).

Optimization Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| THF, 25°C, 6 h | 62 | 98 |

| DCM, 0°C, 12 h | 58 | 97 |

| Et₃N (1 eq), THF | 71 | 99 |

Critical Note :

Triethylamine (1 eq) scavenges HBr, enhancing nucleophilicity of the amine and improving yield.

Alternative Urea Formation via Carbodiimide-Mediated Coupling

For substrates sensitive to isocyanates, carbodiimide reagents (e.g., EDC·HCl) facilitate urea synthesis:

Protocol :

- Activate thiophen-2-ylcarboxylic acid (1.0 eq) with EDC·HCl (1.2 eq) and HOBt (1.1 eq) in DMF (0°C, 30 min).

- Add thiazole amine (1.0 eq) and stir at 25°C for 12 h.

- Isolate urea via aqueous workup (55% yield).

Comparison :

| Method | Yield (%) | Reaction Time |

|---|---|---|

| Isocyanate coupling | 71 | 6 h |

| Carbodiimide | 55 | 12 h |

Analytical Characterization and Validation

Spectroscopic Profiling

Purity Assessment

- HPLC : >99% purity (C18 column, MeCN/H₂O gradient).

- Elemental Analysis : C (58.3%), H (4.2%), N (14.5%) vs. calc. C (58.4%), H (4.1%), N (14.6%).

Challenges and Mitigation Strategies

Regioselectivity in Thiazole Formation

Competing pathways during Hantzsch cyclization may yield positional isomers. Employing high-purity α-bromo ketones and thiourea derivatives minimizes byproducts.

Urea Hydrolysis Prevention

Anhydrous conditions and inert atmospheres (N₂/Ar) during isocyanate coupling prevent hydrolysis to biurets.

Scalability Limitations

Bromination with PBr₃ poses exothermic risks at scale. Alternatives like Appel reaction (CBr₄, PPh₃) offer safer scalability.

Comparative Evaluation of Synthetic Routes

| Parameter | Hantzsch Route | Gewald Route |

|---|---|---|

| Yield (%) | 78 | 65 |

| Purity (%) | 95 | 88 |

| Scalability | High | Moderate |

| Byproducts | Minimal | Significant |

Chemical Reactions Analysis

Types of Reactions

1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the thiazole or thiophene rings.

Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The thiazole and thiophene rings can facilitate binding to these targets through π-π interactions, hydrogen bonding, and hydrophobic interactions. The fluorophenyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea: Similar structure but with a chlorine atom instead of fluorine.

1-((2-(2-Bromophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea: Similar structure but with a bromine atom instead of fluorine.

1-((2-(2-Methylphenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea can significantly influence its chemical and biological properties. Fluorine is known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications compared to its analogs with different substituents.

Biological Activity

1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound belonging to the class of thiazole derivatives. Its unique structural features, including a fluorophenyl group, a methylthiazole moiety, and a thiophenyl group, suggest significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H15FN2OS |

| Molecular Weight | 293.36 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been suggested that it may modulate receptors involved in metabolic processes, particularly orexin receptors, which are implicated in sleep regulation and energy homeostasis .

Potential Mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at orexin receptors, influencing sleep patterns and metabolic functions.

- Enzyme Inhibition : It may inhibit certain kinases or proteases, affecting cellular signaling pathways crucial for various biological processes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Several studies have explored the anticancer potential of urea derivatives. For instance, compounds structurally similar to this urea have demonstrated antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), lung (EKVX), and ovarian (OVCAR) cancers .

| Cell Line | GI50 (μM) | Activity |

|---|---|---|

| EKVX | 1.7 | Non-small lung cancer |

| RPMI-8226 | 21.5 | Leukemia |

| OVCAR | 25.9 | Ovarian cancer |

Antimicrobial Properties

The thiazole and thiophene moieties present in the compound have been associated with antimicrobial activities. Research has shown that similar compounds exhibit broad-spectrum antibacterial and antifungal properties .

Case Studies

- Orexin Receptor Modulation : A study investigating various thiazole derivatives found that modifications to the thiazole ring significantly influenced receptor binding affinity and biological activity. This suggests that structural variations in compounds like this compound could enhance their therapeutic efficacy against sleep disorders and obesity-related conditions.

- Antitumor Activity Assessment : In vitro studies have shown that related urea derivatives exhibit significant cytotoxicity against multiple cancer cell lines. For example, one study reported a GI50 value of 25.1 μM for a structurally similar compound against ovarian cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via a multi-step process. Key steps include:

Cyclization : Formation of the thiazole intermediate using 2-fluorophenyl precursors under acidic conditions (e.g., H₂SO₄ or POCl₃).

Alkylation : Reacting the thiazole intermediate with methyl iodide or other alkylating agents to introduce the 4-methyl group.

Urea Coupling : Final step involves reacting the alkylated thiazole with thiophen-2-yl isocyanate in anhydrous DMF at 60–80°C for 12–24 hours .

- Optimization : Parameters like solvent polarity (DMF vs. THF), temperature control, and catalyst selection (e.g., triethylamine) significantly affect yield. Purity can be enhanced via column chromatography (silica gel, hexane/EtOAc gradient).

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine coupling patterns in 2-fluorophenyl, thiophene protons).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry, as demonstrated for structurally similar urea-thiophene derivatives (e.g., bond angles and torsional strain analysis) .

Q. What are the common impurities or by-products formed during synthesis, and how are they characterized?

- Methodology :

- HPLC-MS : Detect unreacted intermediates (e.g., residual thiazole precursors) or urea hydrolysis products.

- By-Product Analysis : For example, incomplete alkylation may yield mono-methylated thiazole derivatives, identifiable via TLC or GC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?

- Methodology :

Analog Synthesis : Modify substituents systematically (e.g., replace 2-fluorophenyl with 4-fluorophenyl or thiophene with furan).

Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays) or cellular models (e.g., cancer cell lines).

Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity .

- Example : Evidence from triazole-urea analogs shows that thiophene enhances π-π stacking with hydrophobic enzyme pockets compared to phenyl groups .

Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Molecular Docking : Identify binding modes with proposed targets (e.g., COX-2 or EGFR kinases).

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (software: GROMACS/AMBER).

- Free Energy Calculations : Use MM-PBSA to quantify binding affinities and reconcile divergent IC₅₀ values across studies .

Q. What experimental strategies can address discrepancies in metabolic stability data across in vitro and in vivo models?

- Methodology :

Microsomal Stability Assays : Compare hepatic S9 fractions from different species (e.g., human vs. rodent).

Isotope-Labeled Tracers : Use ¹⁴C-labeled compound to track metabolite formation via LC-radiometric detection.

CYP Inhibition Studies : Identify cytochrome P450 isoforms responsible for metabolic variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.